molecular formula C21H21FN4O3S2 B2603100 4-butoxy-N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392297-73-3

4-butoxy-N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2603100
CAS No.: 392297-73-3
M. Wt: 460.54
InChI Key: CXPOEMKAIUDJDJ-UHFFFAOYSA-N
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Description

The compound 4-butoxy-N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a structurally complex molecule featuring a 1,3,4-thiadiazole core substituted with a thioether-linked 2-((4-fluorophenyl)amino)-2-oxoethyl group at position 5 and a 4-butoxybenzamide moiety at position 2. This scaffold integrates pharmacophoric elements critical for bioactivity, including the fluorophenyl group (known for enhancing lipophilicity and target binding ), the thiadiazole ring (implicated in diverse biological interactions ), and the benzamide unit (common in enzyme inhibitors ).

Properties

IUPAC Name

4-butoxy-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4O3S2/c1-2-3-12-29-17-10-4-14(5-11-17)19(28)24-20-25-26-21(31-20)30-13-18(27)23-16-8-6-15(22)7-9-16/h4-11H,2-3,12-13H2,1H3,(H,23,27)(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXPOEMKAIUDJDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic aromatic substitution reactions, where a fluorine atom is substituted by an amino group.

    Attachment of the Butoxy Group: The butoxy group can be introduced through etherification reactions, typically using butanol and an appropriate catalyst.

    Final Coupling Reaction: The final step involves coupling the synthesized intermediates to form the target compound. This can be achieved through amide bond formation using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert nitro groups to amino groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug development or as a biochemical probe.

    Medicine: Its structural features suggest potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: The compound could be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 4-butoxy-N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The thiadiazole ring and fluorophenyl group are likely key contributors to its binding affinity and specificity.

Comparison with Similar Compounds

Structural Comparison

The compound belongs to the 1,3,4-thiadiazole family, which is structurally analogous to other heterocyclic systems like 1,2,4-triazoles and oxadiazoles. Key structural distinctions and similarities are outlined below:

Compound Core Structure Substituents Key Functional Groups
Target Compound 1,3,4-Thiadiazole 4-butoxybenzamide, 2-((4-fluorophenyl)amino)-2-oxoethyl thioether Amide, thioether, fluorophenyl
(E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine 1,3,4-Thiadiazole 4-chlorobenzylidene, 4-methylphenyl Schiff base, halogenated aryl
5-[5-(4-Fluorophenyl)thiophen-2-yl]-1,3,4-thiadiazol-2-amine derivatives 1,3,4-Thiadiazole Thiophene-linked fluorophenyl, Schiff base substituents Thiophene, fluorophenyl, amine
4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]-benzamide 1,3,4-Oxadiazole Chlorobenzamide, thioxo group, branched alkyl chain Amide, thioxo, chloroaryl

Key Observations :

  • The fluorophenyl group is a common motif in thiadiazole derivatives, enhancing bioavailability and target affinity .
  • Thioether linkages (as in the target compound) improve metabolic stability compared to ether or ester analogs .
  • The benzamide moiety is critical for interactions with enzymes like carbonic anhydrases or kinases .

Stability Considerations :

  • Thiadiazoles with electron-withdrawing groups (e.g., fluorophenyl) exhibit higher thermal and oxidative stability than alkyl-substituted analogs .
  • The thioether linkage in the target compound may reduce susceptibility to hydrolysis compared to ester-containing analogs .

Key Findings :

  • Anticancer Activity : Thiadiazoles with fluorophenyl groups (e.g., ) show selectivity for breast cancer cells (MCF7), likely due to estrogen receptor interactions.
  • Antimicrobial Activity : Chloro- and thioxo-substituted analogs exhibit broad-spectrum effects, with MIC values <10 µg/mL .
  • Enzyme Inhibition : Benzamide-containing thiadiazoles (e.g., ) inhibit carbonic anhydrase IX (CA-IX), a cancer-associated enzyme.
Pharmacokinetic and Toxicity Considerations
  • Lipophilicity : The 4-butoxy group in the target compound may enhance membrane permeability compared to shorter alkoxy chains .
  • Metabolism : Thiadiazoles are generally resistant to CYP450-mediated oxidation, but the thioether linkage could form sulfoxide metabolites .
  • Toxicity: Fluorophenyl-substituted thiadiazoles show lower cytotoxicity (CC50 >50 µM) in non-cancerous cells compared to halogenated analogs .

Biological Activity

4-butoxy-N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a compound of significant interest due to its potential biological activity, particularly in the field of cancer research. This article reviews the available literature on its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound features a complex structure that includes:

  • A butoxy group
  • A thiadiazole moiety
  • A fluorophenyl group
  • A benzamide structure

This unique combination may contribute to its biological properties.

Biological Activity Overview

Research indicates that compounds containing thiadiazole rings exhibit various biological activities, including anticancer, antibacterial, and anti-inflammatory effects. The specific compound under consideration has been evaluated for its anticancer properties against several cell lines.

In Vitro Studies

  • Cell Lines Tested : The compound has been tested against various cancer cell lines including MCF-7 (breast cancer) and HepG2 (liver cancer).
  • Mechanism of Action :
    • Induction of apoptosis has been observed, characterized by an increase in the Bax/Bcl-2 ratio and activation of caspase 9 pathways.
    • Cell cycle analysis showed arrest at the S and G2/M phases in treated cells, indicating disruption of normal cell cycle progression.

Case Studies and Findings

A study demonstrated that derivatives similar to this compound exhibited potent cytotoxicity with IC50 values comparable to established chemotherapeutics like 5-Fluorouracil (5-FU).

CompoundCell LineIC50 (µg/mL)Mechanism
4-butoxy-N-(5-(...MCF-78.35Apoptosis induction
Similar DerivativeHepG28.81Cell cycle arrest

Pharmacological Properties

The pharmacological profile of this compound suggests it may possess:

  • Antitumor Activity : Effective against multiple cancer types.
  • Selectivity : Exhibits lower cytotoxicity towards normal cells compared to cancer cells, indicating potential for targeted therapy.

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